Acide 8-méthyl-2-phénylquinoléine-4-carboxylique

Vue d'ensemble

Description

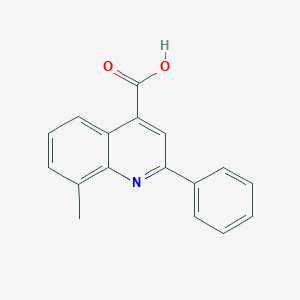

8-Methyl-2-phenylquinoline-4-carboxylic acid is an organic compound with the molecular formula C17H13NO2. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by a quinoline core substituted with a methyl group at the 8th position, a phenyl group at the 2nd position, and a carboxylic acid group at the 4th position.

Applications De Recherche Scientifique

8-Methyl-2-phenylquinoline-4-carboxylic acid has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as an antitumor and antibacterial agent.

Biological Research: The compound is used to investigate the biological activities of quinoline derivatives.

Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules.

Industrial Applications: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-2-phenylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

Friedländer Synthesis: This involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts to form quinoline derivatives.

Substitution Reactions:

Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of 8-Methyl-2-phenylquinoline-4-carboxylic acid may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Large-scale synthesis often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

8-Methyl-2-phenylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions (e.g., acidic, basic, or neutral environments).

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Alcohols, aldehydes, or amines.

Substitution: Various substituted quinoline derivatives.

Mécanisme D'action

The mechanism of action of 8-Methyl-2-phenylquinoline-4-carboxylic acid involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and DNA, affecting cellular processes.

Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and immune response.

Comparaison Avec Des Composés Similaires

Similar Compounds

Quinoline-4-carboxylic acid: Lacks the methyl and phenyl substitutions.

2-Phenylquinoline: Lacks the carboxylic acid group.

8-Methylquinoline: Lacks the phenyl and carboxylic acid groups.

Uniqueness

8-Methyl-2-phenylquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the carboxylic acid group enhances its solubility and reactivity, while the methyl and phenyl groups contribute to its stability and biological activity.

Activité Biologique

8-Methyl-2-phenylquinoline-4-carboxylic acid, also known as Y-0452, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The chemical formula of 8-Methyl-2-phenylquinoline-4-carboxylic acid is with a molecular weight of approximately 237.28 g/mol. Its structure features a quinoline core, which is critical for its biological activity.

The biological activity of 8-Methyl-2-phenylquinoline-4-carboxylic acid involves several key mechanisms:

- Interaction with PPARs : It acts as an agonist for peroxisome proliferator-activated receptors (PPARs), particularly PPARα. This interaction modulates various metabolic pathways, influencing lipid metabolism and inflammatory responses .

- Inhibition of NF-κB Signaling : The compound has been shown to inhibit NF-κB signaling pathways, which are crucial in regulating immune responses and inflammation .

- Antibacterial Activity : It exhibits antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli, indicating potential as an antimicrobial agent .

Antimicrobial Activity

Research indicates that 8-Methyl-2-phenylquinoline-4-carboxylic acid demonstrates significant antimicrobial effects. In vitro studies have shown its efficacy against several bacterial strains:

| Bacterial Strain | Zone of Inhibition (mm) | Comparison to Control |

|---|---|---|

| Staphylococcus aureus | 15 | Higher than ampicillin |

| Escherichia coli | 12 | Comparable to gentamicin |

| Pseudomonas aeruginosa | 10 | Lower than control |

This data suggests that structural modifications enhance its antibacterial activity compared to traditional antibiotics .

Anti-inflammatory and Anti-angiogenic Effects

In animal models, Y-0452 has demonstrated anti-inflammatory properties, particularly in diabetic retinopathy models. It reduces leukostasis and vascular leakage in the retina, thereby preserving retinal function and reducing cell death .

Case Studies

- Diabetic Retinopathy : In a study involving diabetic rats, Y-0452 significantly improved retinal health by reducing inflammation and neovascularization. The compound's ability to activate PPARα was linked to these protective effects, highlighting its potential as a therapeutic agent for ocular diseases .

- Cancer Therapy : The compound has been evaluated for its role as a histone deacetylase (HDAC) inhibitor, which is crucial in cancer treatment due to its ability to induce apoptosis in cancer cells. Preliminary findings suggest that derivatives of quinoline-based compounds exhibit antiproliferative activity against various cancer cell lines .

Structure-Activity Relationships (SAR)

Recent studies have focused on optimizing the structure of Y-0452 to enhance its pharmacological properties. Variations in the substituents on the quinoline core have been systematically investigated to improve potency and selectivity for PPARα. For instance, modifications leading to compounds with lower IC50 values have shown increased efficacy in activating PPARα while maintaining minimal side effects .

Propriétés

IUPAC Name |

8-methyl-2-phenylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO2/c1-11-6-5-9-13-14(17(19)20)10-15(18-16(11)13)12-7-3-2-4-8-12/h2-10H,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNNHBYHNBLIQDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70353590 | |

| Record name | 8-methyl-2-phenylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107027-34-9 | |

| Record name | 8-methyl-2-phenylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Y-0452 interact with its target and what are the downstream effects?

A1: Y-0452 acts as an agonist of peroxisome proliferator-activated receptor alpha (PPARα) []. This means it binds to PPARα and activates it. PPARα is a transcription factor involved in regulating lipid metabolism, inflammation, and angiogenesis. Upon activation by Y-0452, PPARα upregulates its own expression and modulates the expression of various genes involved in these processes [].

- Inhibition of angiogenesis: Y-0452 significantly inhibited human retinal capillary endothelial cell migration and tube formation, key processes in angiogenesis [].

- Protection against apoptosis: The compound protected retinal precursor cells (R28) against apoptosis induced by palmitate, a saturated fatty acid [].

- Inhibition of inflammation: Y-0452 inhibited NF-κB signaling in R28 cells exposed to palmitate, suggesting an anti-inflammatory effect [].

Q2: What evidence is there for the in vivo efficacy of Y-0452 in models of diabetic retinopathy?

A2: The research demonstrated the therapeutic potential of Y-0452 in both a streptozotocin-induced diabetic rat model and the oxygen-induced retinopathy (OIR) model []. In diabetic rats, Y-0452 administration resulted in:

- Reduced retinal inflammation: Y-0452 ameliorated leukostasis, the adhesion and accumulation of white blood cells in the retinal vasculature, a hallmark of inflammation [].

- Improved vascular integrity: The compound reduced vascular leakage in the retina, indicating improved blood-retinal barrier function [].

- Preserved retinal function: Y-0452 helped maintain retinal function, as measured by electroretinogram (ERG) recordings [].

- Reduced retinal cell death: Treatment with Y-0452 significantly reduced retinal cell death in the diabetic rats [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.